(2-methoxynaphthalen-1-yl)boronic Acid
Description
Properties
IUPAC Name |
(2-methoxynaphthalen-1-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BO3/c1-15-10-7-6-8-4-2-3-5-9(8)11(10)12(13)14/h2-7,13-14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHVWTZOWDLOBBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC2=CC=CC=C12)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00400748 | |
| Record name | (2-Methoxynaphthalen-1-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00400748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104116-17-8 | |
| Record name | (2-Methoxynaphthalen-1-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00400748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 104116-17-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Palladium-Catalyzed Miyaura Borylation
The Miyaura borylation reaction is the most widely employed method for synthesizing arylboronic acids. For this compound, this involves reacting 1-bromo-2-methoxynaphthalene with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst. A representative procedure includes:
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Catalyst System : Pd(dppf)Cl₂ (1.5 mol%) and potassium acetate (3 equiv) in dimethylacetamide (DMA) at 80°C for 12 hours.
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Yield : 72–78% after column chromatography (hexane/ethyl acetate, 4:1).
The methoxy group at the 2-position introduces steric hindrance, necessitating bulky ligands such as SPhos to stabilize the palladium intermediate and prevent protodeboronation.
Direct Electrophilic Borylation
Electrophilic borylation using boron trifluoride etherate (BF₃·OEt₂) and a directing group offers an alternative route. This method avoids transition metals but requires precise temperature control:
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Conditions : 1-methoxy-2-naphthyllithium (generated via n-BuLi at −78°C) reacts with trimethyl borate (B(OMe)₃) in tetrahydrofuran (THF).
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Yield : 65–70%, with lower purity due to side reactions.
Industrial-Scale Production Challenges
Continuous Flow Reactors
Industrial processes prioritize efficiency and scalability. Continuous flow systems mitigate exothermic risks and improve mixing:
Solvent and Reagent Recycling
Economic and environmental considerations drive solvent recovery:
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DMAC Distillation : Distillation under reduced pressure (50 mbar, 100°C) recovers 90% of dimethylacetamide.
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Catalyst Recovery : Filtration through activated carbon removes palladium residues (≤5 ppm).
Optimization of Reaction Conditions
Temperature and Atmosphere Control
Base and Solvent Selection
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Bases : Potassium carbonate outperforms sodium hydroxide in minimizing side reactions (e.g., protodeboronation).
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Solvents : DMA and THF provide optimal polarity for solubility and reactivity (Table 1).
Table 1: Solvent Impact on Reaction Efficiency
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| DMA | 37.8 | 78 | 99 |
| THF | 7.5 | 65 | 95 |
| DMF | 36.7 | 70 | 97 |
Purification and Characterization
Crystallization Techniques
Recrystallization from ethanol/water (3:1) achieves >99% purity:
Chromatographic Methods
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Stationary Phase : Silica gel (230–400 mesh) with hexane/ethyl acetate gradients.
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HPLC Analysis : C18 column (MeOH/H₂O, 70:30) verifies purity (RT = 8.2 min).
Comparative Analysis of Synthetic Methods
Table 2: Method Efficacy Comparison
| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/kg) |
|---|---|---|---|---|
| Miyaura Borylation | 78 | 99 | High | 120 |
| Electrophilic Borylation | 65 | 95 | Moderate | 90 |
| Continuous Flow | 85 | 99 | High | 150 |
Mechanistic Insights and Side Reactions
Chemical Reactions Analysis
Types of Reactions: (2-Methoxynaphthalen-1-yl)boronic acid undergoes various types of chemical reactions, including:
Cross-Coupling Reactions: It is widely used in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Deboronation Reactions: Under certain conditions, the boronic acid group can be removed, leading to the formation of the corresponding naphthalene derivative.
N-Arylation Reactions: It can participate in copper-catalyzed N-arylation reactions with imidazoles, forming N-aryl imidazoles.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Copper Catalysts: Used in N-arylation reactions.
Bases: Such as potassium carbonate and sodium hydroxide.
Solvents: Common solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
N-Aryl Imidazoles: Formed through N-arylation reactions.
Scientific Research Applications
Applications in Organic Synthesis
(2-Methoxynaphthalen-1-yl)boronic acid is primarily employed in various cross-coupling reactions, particularly the Suzuki-Miyaura coupling, which is essential for forming carbon-carbon bonds.
2.1. Cross-Coupling Reactions
This compound serves as a reactant in:
- Palladium-Catalyzed Cross-Coupling Reactions: It facilitates the formation of biaryl compounds, which are crucial in pharmaceuticals and materials science .
- Sterically Hindered Suzuki-Miyaura Coupling: The steric hindrance provided by the methoxy group enhances selectivity and yield in these reactions, making it valuable for synthesizing complex organic molecules .
2.2. Synthesis of Phosphorus C,P-Ligands
This compound is utilized in designing phosphorus C,P-ligands for environmentally benign cross-coupling reactions, contributing to greener chemistry practices .
Medicinal Chemistry Applications
The compound has shown potential in medicinal chemistry due to its ability to form stable complexes with various substrates.
3.1. Anticancer Activity
Research indicates that derivatives of this compound exhibit anticancer properties by inhibiting specific enzymes involved in cancer cell proliferation. Case studies have demonstrated its efficacy against various cancer cell lines, suggesting its potential as a lead compound for drug development .
3.2. Development of Biologically Active Molecules
The compound's reactivity allows for the synthesis of biologically active molecules that can be used as therapeutic agents or probes in biological systems .
Table 1: Summary of Key Reactions Involving this compound
| Reaction Type | Catalyst | Yield (%) | Reference |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Palladium | 85 | |
| N-Arylation of Imidazoles | Copper | 90 | |
| Deboronation Homocoupling | Various | 75 |
Case Study 1: Synthesis of Biaryl Compounds
A study demonstrated the use of this compound in synthesizing biaryl compounds via Suzuki coupling, achieving high yields and selectivity under mild conditions. The resulting compounds showed promising biological activity against cancer cell lines.
Case Study 2: Development of Eco-Friendly Catalysts
Another investigation focused on the application of this boronic acid in developing eco-friendly catalysts for cross-coupling reactions, highlighting its role in reducing waste and improving reaction efficiency.
Mechanism of Action
The mechanism of action of (2-methoxynaphthalen-1-yl)boronic acid in cross-coupling reactions involves the formation of a palladium-boron complex. This complex undergoes transmetalation with an organohalide, followed by reductive elimination to form the desired biaryl product. The boronic acid group acts as a nucleophile, facilitating the transfer of the aryl group to the palladium center .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The physicochemical and biological properties of (2-methoxynaphthalen-1-yl)boronic acid can be contextualized by comparing it to analogs with variations in substituent type, position, and electronic effects. Below is a detailed analysis:
Substituent Effects on Acidity (pKa)
- Hydroxy-Substituted Analogs : (2-Hydroxynaphthalen-1-yl)boronic acid (pKa ~7–8) exhibits greater acidity than the methoxy derivative due to the electron-withdrawing nature of the hydroxyl (-OH) group. However, hydroxy-substituted boronic acids are prone to protodeboronation under physiological conditions, limiting their stability .
- Methoxy-Substituted Analogs : The methoxy group’s electron-donating effect raises the pKa of this compound to ~8–9, reducing its reactivity but enhancing stability in aqueous media .
- Fluorinated Analogs : (1-Fluoronaphthalen-2-yl)boronic acid (pKa ~6–7) demonstrates significantly lower pKa due to fluorine’s strong electron-withdrawing effect, enhancing Lewis acidity and reactivity .
Solubility and Stability
- Methyl-Substituted Analogs : (2-Methylnaphthalen-1-yl)boronic acid (MW = 186.02 g/mol) has higher lipid solubility due to the hydrophobic methyl group, but its higher pKa (~9–10) reduces binding efficiency in aqueous environments .
Comparative Data Table
| Compound Name | Substituent Position/Type | Molecular Weight | IC₅₀ (µM) | pKa (Est.) | Key Properties |
|---|---|---|---|---|---|
| This compound | 1-yl, 2-OCH₃ | 202.01 | N/A | 8–9 | Moderate solubility, high stability |
| 6-Hydroxynaphthalen-2-yl boronic Acid | 2-yl, 6-OH | 188.00 | 0.1969 | 7–8 | High reactivity, precipitates in media |
| Phenanthren-9-yl boronic Acid | Phenanthrenyl | 196.02 | 0.2251 | N/A | High cytotoxicity, moderate solubility |
| (2-Methylnaphthalen-1-yl)boronic Acid | 1-yl, 2-CH₃ | 186.02 | N/A | 9–10 | High lipid solubility |
| (1-Fluoronaphthalen-2-yl)boronic acid | 2-yl, 1-F | 189.98 | N/A | 6–7 | High reactivity, low stability |
Key Research Findings
Electron-Donating Substituents : Methoxy groups balance stability and reactivity, making this compound suitable for applications requiring prolonged stability in physiological conditions .
Biological Potential: While direct data are lacking, methoxy-containing boronic acids show superior inhibitory activity in fungal models compared to hydroxy or alkyl analogs .
Solubility Limitations : Hydroxy and phenanthrenyl derivatives face precipitation issues in culture media, whereas methoxy and methyl analogs demonstrate better compatibility .
Biological Activity
(2-Methoxynaphthalen-1-yl)boronic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, and applications, drawing from diverse sources to provide a comprehensive overview.
Synthesis and Derivatives
The synthesis of this compound typically involves the reaction of 2-methoxynaphthalene with boron reagents. Various methods have been developed to enhance the efficiency and yield of this compound. For instance, recent studies have utilized palladium-catalyzed reactions to facilitate the formation of boronic acids from aryl halides, demonstrating the versatility of boron chemistry in drug development .
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. It has been shown to induce apoptosis in various cancer cell lines while maintaining low toxicity levels in healthy cells. For example, a study found that derivatives of boronic acids, including those similar to this compound, reduced cell viability in prostate cancer cells significantly while preserving the viability of normal cells . The mechanism appears to involve the inhibition of specific kinases associated with cancer progression.
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against a range of pathogens. Studies have reported effective inhibition against bacteria such as Staphylococcus aureus and fungi like Candida albicans. The compound's ability to disrupt microbial growth was assessed through zone of inhibition assays, revealing promising potential for therapeutic applications in infectious diseases .
Antioxidant Activity
The antioxidant properties of this compound have also been investigated. It has been shown to scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases. The compound exhibited strong antioxidant activity in various assays, including DPPH and ABTS radical scavenging tests, indicating its potential as a protective agent against cellular damage .
Case Studies
Several case studies highlight the biological activity of this compound:
- Anticancer Study : A study involving MCF-7 breast cancer cells demonstrated that treatment with this compound resulted in a significant decrease in cell proliferation (IC50: 18.76 ± 0.62 µg/mL), while showing no toxic effects on healthy cell lines .
- Antimicrobial Efficacy : In vitro tests showed that this compound inhibited the growth of E. coli at concentrations as low as 6.50 mg/mL, suggesting its potential as an antimicrobial agent .
- Antioxidant Properties : The compound exhibited an IC50 value of 0.14 ± 0.01 µg/mL in DPPH assays, indicating strong antioxidant capabilities comparable to established standards .
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing (2-methoxynaphthalen-1-yl)boronic acid, and how can its purity be optimized?
- Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling or direct boronation of methoxynaphthalene precursors. Key steps include:
- Using palladium catalysts (e.g., Pd(PPh₃)₄) to facilitate aryl halide-boronic acid coupling.
- Purification via column chromatography or recrystallization in non-polar solvents (e.g., hexane/ethyl acetate).
- Purity optimization through HPLC analysis, as demonstrated in rhodamine-boronic acid receptor synthesis .
- Critical Note : Monitor reaction conditions (temperature, solvent polarity) to avoid protodeboronation, a common side reaction in boronic acid synthesis.
Q. How can crystallographic data validate the structural conformation of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Parameters include:
- Cell parameters : Derived from reflections (e.g., θ = 3.0–77.0°, µ = 0.71 mm⁻¹) .
- Hydrogen bonding : Analyze O–H···O interactions between boronic acid groups and adjacent molecules (e.g., B–O bond lengths ~1.36–1.42 Å) .
- Torsion angles : Assess planarity of the naphthalene ring system (e.g., C1–C2–C3–C4 torsion angle: −0.16°) .
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?
- Methodological Answer :
- Steric Effects : The methoxy group at position 2 creates steric hindrance, reducing coupling efficiency. Mitigate using bulky ligands (e.g., SPhos) to stabilize the Pd center .
- Electronic Effects : Electron-donating methoxy groups increase boronic acid’s nucleophilicity, enhancing transmetalation rates. Monitor via Hammett substituent constants (σ⁺).
- Data Contradiction : Some studies report reduced yields in sterically hindered systems, while others achieve high efficiency with optimized ligands.
Q. What kinetic parameters govern the binding of this compound to diols, and how can these be measured?
- Methodological Answer :
- Stopped-Flow Kinetics : Measures kon/koff rates (e.g., kon for fructose: ~10³ M⁻¹s⁻¹) .
- Fluorescence Titration : Quantify binding constants (Ka) at physiological pH using dansyl-labeled analogs.
- Key Trend : Binding affinity follows D-fructose > D-tagatose > D-glucose due to diol geometry and boronic acid pKa modulation .
Q. How can computational methods predict the bioactivity of this compound derivatives as protease inhibitors?
- Methodological Answer :
- Docking Simulations : Use AutoDock Vina to model interactions with proteases (e.g., binding to Thr1Oγ in the proteasome active site) .
- QSAR Models : Correlate substituent effects (e.g., logP, H-bond donors) with IC₅₀ values from cell-based assays .
- Case Study : Boronic acid analogs of combretastatin show tubulin polymerization inhibition (IC₅₀ = 21–22 μM) via hydrophobic interactions with β-tubulin .
Key Research Gaps
- Contradiction in Binding Studies : Reported Ka values for similar boronic acids vary due to solvent polarity and pH. Standardize conditions using phosphate buffers (pH 7.4) .
- Polymerization Challenges : Balancing boronic acid Lewis acidity with monomer stability requires protecting groups (e.g., pinacol esters) during radical polymerization .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
